1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a multi-step reaction process. One common method involves the Biginelli-like reaction, which is a one-pot condensation reaction. The reaction typically involves the following steps:
Starting Materials: 1-phenylthiourea, ethyl acetoacetate, and an aromatic aldehyde.
Catalyst: Nickel nitrate hexahydrate [Ni(NO3)2.6H2O] is used as a catalyst.
Reaction Conditions: The reaction is carried out under solvent-free conditions, which makes it environmentally friendly and cost-effective.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or proteins, leading to inhibition or modulation of their activity. The phenyl group can also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,4-dihydropyrimidine-2(1H)-ones: These compounds lack the sulfur atom in the pyrimidine ring and have different chemical and biological properties.
Thioxopyrimidines: A broader class of compounds that include various derivatives with different substituents on the pyrimidine ring.
Uniqueness
1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both a phenyl group and a thioxo group in the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) |
InChI Key |
NPXACSUWYDROMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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